2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Description

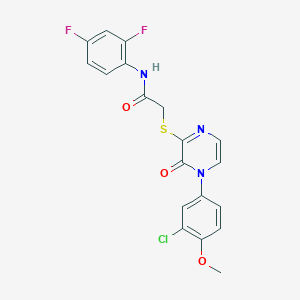

This compound is a pyrazine derivative featuring a 3-chloro-4-methoxyphenyl group at the 4-position of the dihydropyrazinone ring and a thioacetamide moiety linked to a 2,4-difluorophenyl substituent.

Properties

IUPAC Name |

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF2N3O3S/c1-28-16-5-3-12(9-13(16)20)25-7-6-23-18(19(25)27)29-10-17(26)24-15-4-2-11(21)8-14(15)22/h2-9H,10H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVCPGRGKGEDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C25H22ClN3O4S

- Molecular Weight : 495.989 g/mol

- CAS Number : 499125-13-2

Structural Features

The structure includes:

- A dihydropyrazin core, which is known for its role in various pharmacological activities.

- A thioether linkage , which can enhance lipophilicity and biological activity.

- Two aromatic rings that may contribute to interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The dihydropyrazin moiety has been linked to inhibition of cancer cell proliferation through various pathways:

-

Mechanism of Action :

- Inhibition of DNA synthesis and repair mechanisms.

- Induction of apoptosis in cancer cells via mitochondrial pathways.

-

Case Studies :

- A study on structurally related compounds demonstrated a reduction in tumor growth in xenograft models of breast cancer when administered at doses of 50 mg/kg .

- Another investigation indicated that compounds with similar thioether functionalities showed enhanced activity against leukemia cell lines, suggesting a potential mechanism involving reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- In Vitro Studies :

- Testing against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating moderate to strong antibacterial activity .

- Fungal assays demonstrated effectiveness against Candida species, with MIC values comparable to established antifungal agents.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

- Enzyme Targets :

- Inhibition of cyclooxygenase (COX) enzymes has been observed, which may contribute to its anti-inflammatory properties.

- Potential inhibition of protein kinases involved in cancer cell signaling pathways has been suggested based on preliminary docking studies.

Data Summary

Comparison with Similar Compounds

(a) N-(3-Chloro-4-Methoxyphenyl)-2-((4-(3,4-Difluorophenyl)-3-Oxo-3,4-Dihydropyrazin-2-yl)thio)Acetamide (CAS 899759-79-6)

- Molecular Formula : C₁₉H₁₄ClF₂N₃O₃S

- Key Differences : The pyrazine ring is substituted with a 3,4-difluorophenyl group instead of 3-chloro-4-methoxyphenyl. The acetamide moiety is linked to a 3-chloro-4-methoxyphenyl group, whereas the target compound has a 2,4-difluorophenyl group.

(b) 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide (CAS 687563-43-5)

- Molecular Formula : C₂₁H₁₆ClN₃O₂S₂

- Key Differences: Replaces the pyrazine ring with a thieno[3,2-d]pyrimidine core. The 4-methylphenyl acetamide group introduces steric bulk, which may reduce binding affinity compared to the 2,4-difluorophenyl group in the target compound.

- Synthesis : Prepared via thioetherification (similar to ), yielding 85% purity .

Analogues with Varied Aryl Substituents

(a) N-(5-Chloro-2-Methoxyphenyl)-2-((4-(3,4-Difluorophenyl)-3-Oxo-3,4-Dihydropyrazin-2-yl)thio)Acetamide (CAS 899759-80-9)

(b) Ethyl 2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)thio)Acetate ()

- Molecular Formula : C₁₈H₁₅N₃O₃S

- Key Differences: A quinazolinone core replaces pyrazine, and an ethyl ester group is present instead of the acetamide. The ester group may reduce stability under physiological conditions compared to the acetamide linkage .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Fluorine and chlorine substituents (e.g., 2,4-difluorophenyl in the target compound) enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors () .

- Synthetic Flexibility : The thioacetamide bridge allows modular synthesis, enabling rapid diversification of aryl groups () .

- Unresolved Questions: Limited data on pharmacokinetics (e.g., logP, solubility) and exact biological targets for the target compound highlight the need for further studies.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves multi-step reactions starting from precursors like substituted pyrazine and acetamide derivatives. Key steps include:

- Thioether formation : Reaction of pyrazinone derivatives with thiol-containing intermediates under controlled pH and temperature (40–60°C) .

- Acetamide coupling : Use of coupling agents (e.g., EDC/HOBt) in aprotic solvents (DMF or DCM) to link the thioether moiety to the difluorophenyl group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Optimization factors :

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, chloro at C3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+: ~460 Da) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .

Purity criteria : HPLC with UV detection (λ = 254 nm) showing ≥95% peak area .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action and molecular targets?

- Target identification : Use affinity chromatography or pull-down assays with tagged compound derivatives to isolate binding proteins .

- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazine-based inhibitors .

- Molecular docking : Simulate binding interactions with predicted targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

Key findings from analogs :

| Analog Structure | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Chloro-4-methoxy variant | COX-2 | 0.8 ± 0.1 | |

| Difluorophenyl variant | EGFR | 1.2 ± 0.3 |

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions often arise from variations in experimental design:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .

- Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of acetamide group) may reduce observed activity; use fresh DMSO stocks .

- Purity validation : Re-test activity after repurification via HPLC to exclude impurity effects .

Recommended protocol :

- Standardize assays using NIH/3T3 fibroblasts for baseline cytotoxicity.

- Include positive controls (e.g., doxorubicin for anticancer assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with modified substituents (e.g., replace 3-chloro with bromo or methoxy) to assess impact on bioactivity .

- Pharmacophore mapping : Identify critical moieties (e.g., thioether bridge, difluorophenyl group) using 3D-QSAR models .

- In silico screening : Predict ADMET properties (e.g., logP, solubility) with tools like SwissADME to prioritize analogs .

SAR insights from evidence :

| Modification | Effect on Activity |

|---|---|

| Removal of thioether | Loss of kinase inhibition |

| Replacement of 2,4-difluorophenyl with 4-nitrophenyl | Reduced anti-inflammatory activity |

Methodological Guidance

Q. How should researchers design experiments to assess stability under physiological conditions?

- pH stability : Incubate compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .

- Light sensitivity : Store solutions in amber vials; compare UV-Vis spectra before/after light exposure .

- Thermal stability : Conduct TGA/DSC to determine decomposition temperature (~200°C based on analogs) .

Q. What in vitro models are suitable for preliminary toxicity profiling?

- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays .

- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .

- Genotoxicity : Perform comet assays in human lymphocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.